molecular formula C7H5BrF2O2S B3042144 Difluoromethylsulfonylbromobenzene CAS No. 51679-55-1

Difluoromethylsulfonylbromobenzene

Cat. No. B3042144
CAS RN: 51679-55-1
M. Wt: 271.08 g/mol
InChI Key: CSIMAZMMAFSMCU-UHFFFAOYSA-N
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Description

Difluoromethylsulfonylbromobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a brominated aromatic compound that contains a difluoromethylsulfonyl group, which makes it highly reactive and versatile. In

Mechanism of Action

The mechanism of action of difluoromethylsulfonylbromobenzene is not fully understood, but it is believed to act as an electrophilic reagent, reacting with nucleophiles to form new compounds. It has been shown to react with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
Difluoromethylsulfonylbromobenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells and tissues, particularly at high concentrations. It has also been shown to have some antimicrobial properties, which could have potential applications in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of difluoromethylsulfonylbromobenzene is its versatility as a reagent in organic synthesis. It can be used to introduce difluoromethylsulfonyl groups into a variety of compounds, which can have unique properties and potential applications. However, one of the limitations of difluoromethylsulfonylbromobenzene is its toxicity, which can make it difficult to work with at high concentrations. It also requires careful handling and storage to prevent degradation and contamination.

Future Directions

There are several potential future directions for the study of difluoromethylsulfonylbromobenzene. One area of interest is the development of new synthetic methods for the production of difluoromethylsulfonylbromobenzene and related compounds. Another area of interest is the exploration of its potential applications in medicine, particularly in the development of new antibiotics and other therapeutics. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of difluoromethylsulfonylbromobenzene.

Scientific Research Applications

Difluoromethylsulfonylbromobenzene has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a building block for the synthesis of fluorinated compounds, which have unique properties and potential applications in various fields, including medicine, materials science, and electronics.

properties

IUPAC Name

1-bromo-2-(difluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIMAZMMAFSMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethylsulfonylbromobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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